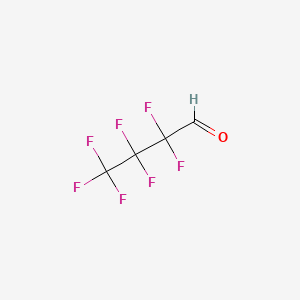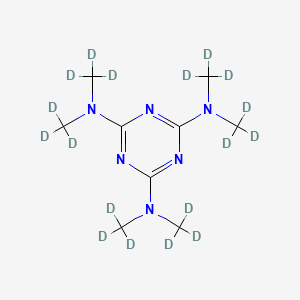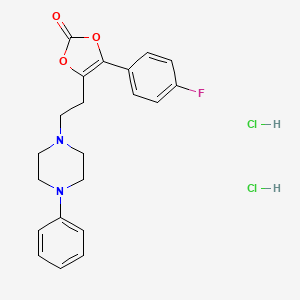
Heptafluorobutyraldehyde
Descripción general
Descripción
Heptafluorobutyraldehyde, also known as 2,2,3,3,4,4,4-heptafluorobutanal, is a chemical compound with the molecular formula C4H3F7O2 . It has a molecular weight of 198.04 .
Molecular Structure Analysis
The molecular structure of Heptafluorobutyraldehyde consists of carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms . The InChI code for this compound is 1S/C4HF7O/c5-2(6,1-12)3(7,8)4(9,10)11/h1H .Physical And Chemical Properties Analysis
Heptafluorobutyraldehyde has a density of 1.7±0.1 g/cm3, a boiling point of 130.3±35.0 °C at 760 mmHg, and a vapor pressure of 4.4±0.5 mmHg at 25°C . It has a molar refractivity of 24.7±0.3 cm3, and its surface tension is 20.8±3.0 dyne/cm .Aplicaciones Científicas De Investigación
Organic Synthesis
Heptafluorobutyraldehyde is utilized in organic synthesis due to its reactivity as an aldehyde. It can undergo various chemical reactions, such as aldol condensation or Wittig reactions, to form complex organic molecules. This compound is particularly valuable in synthesizing fluorinated compounds which have significant applications in pharmaceuticals and agrochemicals .
Analytical Chemistry
In analytical chemistry, Heptafluorobutyraldehyde can be used as a derivatization agent for the detection of amine-containing compounds. Its high electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl group, making it reactive towards nucleophiles in analytical procedures .
Materials Science
Heptafluorobutyraldehyde’s unique properties make it a candidate for modifying material surfaces, especially in the creation of hydrophobic coatings. The fluorine atoms confer a degree of resistance to solvents and chemicals, which is beneficial in materials science for creating durable and resistant surfaces .
Environmental Science
In environmental science, Heptafluorobutyraldehyde may be explored for its potential in the development of environmentally friendly pesticides or herbicides. Its fluorinated structure could be the basis for compounds that degrade more readily in the environment, reducing long-term ecological impact .
Pharmaceuticals
Heptafluorobutyraldehyde has potential applications in the pharmaceutical industry. It can be used in the synthesis of fluorinated analogs of drugs, which often exhibit enhanced biological activity or better metabolic stability. This is particularly relevant in the development of new medicinal compounds .
Proteomics Research
This compound is also significant in proteomics research. It can be used to modify proteins or peptides, which can then be more easily analyzed or separated using various proteomics techniques. This application is crucial for understanding protein function and interaction .
Safety And Hazards
Propiedades
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O/c5-2(6,1-12)3(7,8)4(9,10)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJZGNJYXIIMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7CHO, C4HF7O | |
| Record name | Butanal, 2,2,3,3,4,4,4-heptafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190946 | |
| Record name | Perfluorobutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptafluorobutyraldehyde | |
CAS RN |
375-02-0 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptafluorobutyraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorobutyraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptafluorobutyraldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Heptafluorobutyraldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV53GJ29JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Heptafluorobutyraldehyde used in porphyrin synthesis?
A: Heptafluorobutyraldehyde serves as a key starting material for synthesizing 5,10,15,20-tetrakis(heptafluoropropyl)porphyrin (TPFPP) []. This porphyrin, with its four heptafluoropropyl groups, exhibits enhanced stability for singlet oxygenation of alkenes and acts as a ligand in iron porphyrin complexes used for alkane oxidation with molecular oxygen []. The synthesis involves a condensation reaction between Heptafluorobutyraldehyde and pyrrole, yielding a pyrrole derivative. This derivative then undergoes self-condensation and oxidation to form the final TPFPP molecule [].
Q2: What are the electron capture properties of Heptafluorobutyraldehyde?
A: While the provided research paper [] focuses on porphyrin synthesis, a separate paper [] delves into the electron capture properties of Heptafluorobutyraldehyde. Though the abstract lacks specifics, it highlights that the compound undergoes dissociative electron capture, a process where a molecule fragments upon capturing an electron []. This information suggests potential applications in areas like mass spectrometry or studies involving electron transfer reactions.
Q3: What are the solubility properties of 5,10,15,20-tetrakis(heptafluoropropyl)porphyrin (TPFPP)?
A: TPFPP demonstrates solubility in a wide range of solvents. This includes polar protic and aprotic solvents like aqueous methanol and acetonitrile, hydrocarbons such as pentane and hexane, carbon tetrachloride, chlorofluorocarbons (CFCs), and even fluorous solvents like perfluorohexanes []. This diverse solubility profile makes TPFPP a versatile molecule for various chemical reactions and applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)












